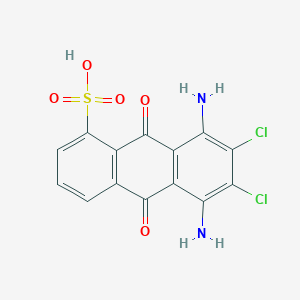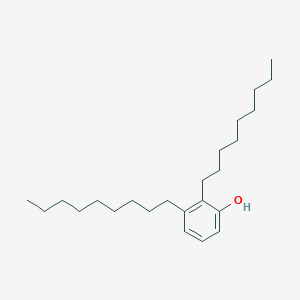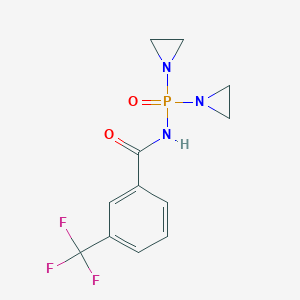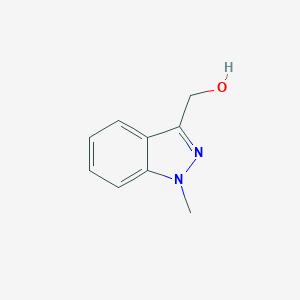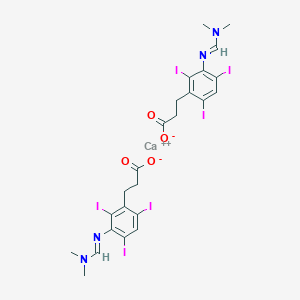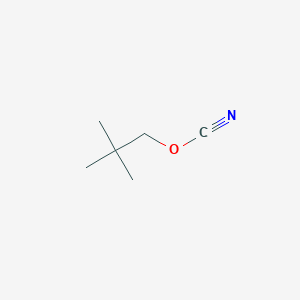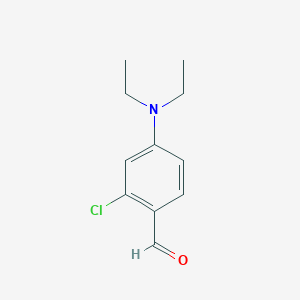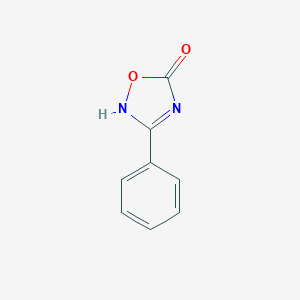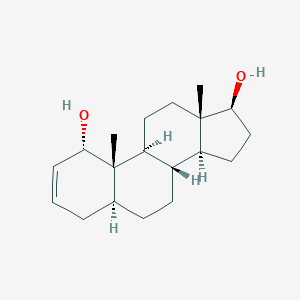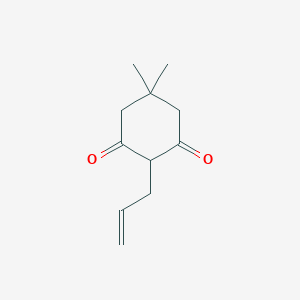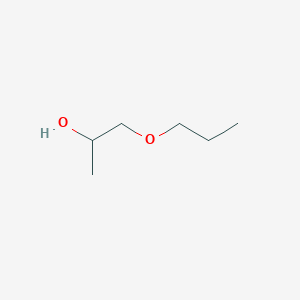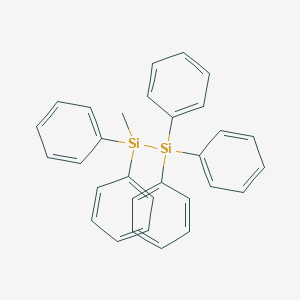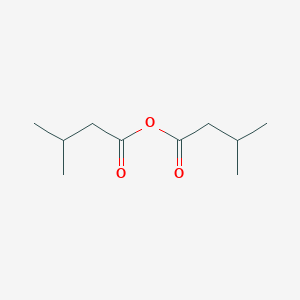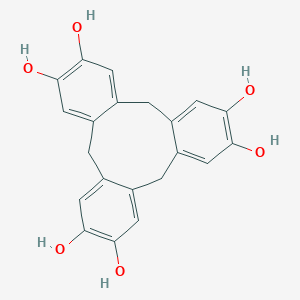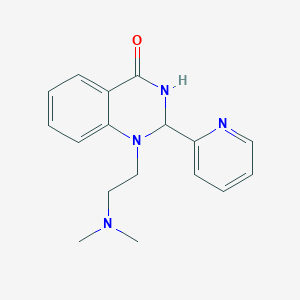
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone is a competitive antagonist of ionotropic glutamate receptors, specifically the NMDA and AMPA receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the receptor-mediated synaptic transmission. This results in a decrease in excitatory neurotransmission and neuronal activity.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, reduce the activity of NMDA and AMPA receptors, and decrease the activity of calcium channels. It has also been shown to decrease the activity of protein kinase C and increase the activity of protein phosphatase 2A.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, allowing for precise manipulation of glutamate receptor activity. It is also relatively stable and can be stored for long periods of time. However, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. It also has low solubility in water, which can make it difficult to dissolve in physiological solutions.
Direcciones Futuras
There are several potential future directions for research involving 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used to investigate the mechanisms underlying these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to further investigate the role of these receptors in various physiological and pathological processes. Additionally, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used in combination with other drugs to investigate potential synergistic effects.
Métodos De Síntesis
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone can be synthesized by reacting 2-aminobenzonitrile with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-pyridylboronic acid in the presence of palladium on carbon to yield 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been used to study the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases.
Propiedades
Número CAS |
1159-89-3 |
|---|---|
Nombre del producto |
2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone |
Fórmula molecular |
C17H20N4O |
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H20N4O/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14/h3-10,16H,11-12H2,1-2H3,(H,19,22) |
Clave InChI |
OYMBJBZLKALTEW-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
SMILES canónico |
CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



